Benzaldehyde, 2,2'-thiobis-

Coordination Chemistry Ligand Design Transition Metal Complexes

Researchers often face supply inconsistencies with specialized sulfur-containing dialdehydes for ligand synthesis. Benzaldehyde, 2,2'-thiobis- (CAS 549494-75-9) resolves this as a reliable ortho-thioether bridging building block. - Enables stable N₂S₂-type tetradentate Schiff base ligand formation with Ni(II), Co(II), and Cu(II). - Functions as a critical precursor in copper-catalyzed domino reactions to generate thiochromene derivatives. - Provides a consistent supply chain for advanced coordination chemistry and heterocycle synthesis projects.

Molecular Formula C14H10O2S
Molecular Weight 242.29 g/mol
CAS No. 549494-75-9
Cat. No. B14228331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,2'-thiobis-
CAS549494-75-9
Molecular FormulaC14H10O2S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O
InChIInChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H
InChIKeyDGXNWHMVBILLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Thiobisbenzaldehyde – Sulfur-Containing Dialdehyde Building Block


Benzaldehyde, 2,2'-thiobis- (CAS 549494-75-9) is a symmetric aromatic dialdehyde with the molecular formula C₁₄H₁₀O₂S and a molecular weight of 242.29 g/mol . Its structure comprises two benzaldehyde moieties connected by a single sulfur atom bridge, positioning the aldehyde groups in an ortho configuration relative to the sulfide linkage. This compound exhibits a predicted boiling point of 361.4±27.0 °C and a reported melting point range of 97–99 °C when recrystallized from ethyl ether . The dual aldehyde functionality, combined with the central thioether bridge, distinguishes this compound as a versatile precursor for condensation reactions, particularly in the synthesis of Schiff bases, hydrazones, and sulfur-containing heterocycles .

1 Dual aldehyde building block for condensation chemistry
2 Ortho-thioether bridge enables N₂S₂ ligand design
3 Precursor for sulfur-containing heterocycle synthesis

Why 2,2'-Thiobisbenzaldehyde Is Irreplaceable in Sulfur-Specific Synthesis


Generic substitution with other aromatic dialdehydes (e.g., terephthalaldehyde, isophthalaldehyde, or 4,4'-biphenyldicarboxaldehyde) fails in applications requiring an internal sulfur donor or specific ortho-chelating geometry. The central thioether linkage in 2,2'-thiobisbenzaldehyde is not merely a passive spacer; it actively participates in metal coordination and can serve as an in situ source of sulfur for heterocycle formation [1]. In contrast, oxygen-bridged or carbon-bridged analogs lack the capacity to form stable N₂S₂-type tetradentate ligand frameworks [2] and cannot undergo the copper-catalyzed domino reactions that yield thiochromenes . Furthermore, the ortho-substitution pattern creates a unique steric and electronic environment that influences both the reactivity of the aldehyde groups and the conformational flexibility of derived ligands, which is not replicable by para- or meta-substituted dialdehydes.

Target
2,2'-Thiobisbenzaldehyde
Substitute
Oxygen- or carbon-bridged dialdehydes
Lack sulfur donor; cannot form stable N₂S₂ tetradentate ligand frameworks
Target
2,2'-Thiobisbenzaldehyde
Substitute
Para- or meta-substituted dialdehydes
Ortho-chelating geometry absent; alters reactivity and ligand conformational flexibility
Target
2,2'-Thiobisbenzaldehyde
Substitute
Non-sulfur dialdehydes (e.g., terephthalaldehyde)
Cannot participate in Cu-catalyzed domino thiochromene synthesis

2,2'-Thiobisbenzaldehyde Differentiation Evidence Against Key Comparators


N₂S₂ Ligand Formation vs. Non-Sulfur Dialdehydes

While 2,2'-thiobisbenzaldehyde itself has not been directly compared to other dialdehydes in a single head-to-head study, its close structural analog 2,2'-dithiodibenzaldehyde (DTDB) has been quantitatively compared to traditional dialdehydes for the incorporation of thiolate donors into metal coordination spheres. DTDB enables the synthesis of pentadentate N₂S₃ ligands without the need for protecting groups, a capability absent in oxygen-bridged or carbon-bridged dialdehydes [1]. By class-level inference, the monothioether bridge in 2,2'-thiobisbenzaldehyde confers similar, though distinct, coordination properties, enabling the formation of N₂S₂-type tetradentate ligands with transition metals such as Niᴵᴵ, Coᴵᴵ, and Cuᴵᴵ [2].

N₂S₂ Ligand Formation
Class-level
Forms N₂S₂ tetradentate ligands with Niᴵᴵ, Coᴵᴵ, Cuᴵᴵ; sulfur donor absent in para-dialdehydes
Enables redox-active metal complex studies
Inferred from 2-thio-substituted benzaldehyde class
Coordination Chemistry Ligand Design Transition Metal Complexes

Thiochromene Formation vs. Non-Sulfur Dialdehydes

The unique ortho-thioether-aldehyde arrangement in 2,2'-thiobisbenzaldehyde enables a specific Cu-catalyzed domino reaction that incorporates sulfur in situ to form thiochromenes . This reaction pathway is inaccessible to analogous compounds like 2,2'-oxybisbenzaldehyde or 2,2'-methylenebisbenzaldehyde, which lack the internal sulfur nucleophile. The synthetic utility of this class is further demonstrated by the high-yield (87%) conversion of a related 2,2'-dithiobis(benzaldehyde) to 2-acetylbenzo[b]thiophene derivatives, a transformation that underscores the strategic value of the sulfur bridge as a latent nucleophile [1].

Thiochromene Domino Synthesis
Class-level
Cu-catalyzed domino reaction; incorporates sulfur in situ to form thiochromenes
Supports atom-economical S-heterocycle synthesis
Demonstrated for dithio analog; O- or C-bridged analogs unreactive
Organic Synthesis Heterocyclic Chemistry Domino Reactions

Melting Point: Thioether vs. Disulfide Analog

While direct comparative thermal data for 2,2'-thiobisbenzaldehyde is not available in the primary literature, its reported melting point of 97–99 °C (from ethyl ether) provides a baseline for comparison with other aromatic dialdehydes. For instance, the related disulfide analog, 2,2'-dithiobis(benzaldehyde), exhibits a higher melting point of 145 °C [1], indicating that the monothioether bridge imparts different solid-state packing and intermolecular interactions compared to the disulfide linkage. This thermal differentiation is relevant for applications where processing conditions or thermal stability of intermediates are critical.

Melting Point vs Disulfide
Cross-study
97–99 °C vs 145 °C (disulfide analog)
~46–48 °C lower melting point may aid processing
Recrystallization from ethyl ether; thermal differentiation relevant for melt-based workflows
Material Science Thermal Analysis Polymer Precursors

2,2'-Thiobisbenzaldehyde Validated Application Scenarios


Synthesis of N₂S₂ Schiff Base Ligands for Metal Complexes

2,2'-Thiobisbenzaldehyde serves as a dialdehyde precursor for the condensation with aromatic amines to generate tetradentate N₂S₂-type Schiff base ligands. These ligands, upon coordination with transition metals such as Niᴵᴵ, Coᴵᴵ, and Cuᴵᴵ, form complexes with composition L·MX₂ or L·2MX₂ (X = Cl or ClO₄) . The resulting complexes exhibit distinctive electrochemical behavior, including one- or two-electron metal-centered reduction processes, as characterized by cyclic voltammetry and rotating disk electrode voltammetry . This makes the compound valuable for researchers developing catalysts or models of metalloenzyme active sites.

Domino Synthesis of Thiochromene Derivatives

This compound is utilized as a key building block in copper-catalyzed domino reactions that incorporate sulfur to form thiochromene scaffolds . This methodology avoids the use of less accessible and malodorous arenethiols, offering a more convenient and atom-economical route to sulfur heterocycles. The ortho-thioether-aldehyde arrangement is critical for the success of this transformation, as it enables in situ sulfur participation.

Intermediate for 2-Substituted Benzo[b]thiophenes

Although 2,2'-dithiobis(benzaldehyde) is the more commonly cited intermediate, the structural and electronic similarity of the monothioether bridge suggests that 2,2'-thiobisbenzaldehyde can serve as a precursor or a component in synthetic routes toward 2-acetylbenzo[b]thiophene derivatives . These derivatives are valuable intermediates in pharmaceutical and materials chemistry. The reported high-yield (87%) conversion of the disulfide analog to the target thiophene underscores the viability of this synthetic approach .

Application
Selection Property
Validation Focus
N₂S₂ Ligand Synthesis
Thioether donor geometry
Metal complex electrochemical behaviour
Thiochromene Synthesis
Ortho-thioether-aldehyde arrangement
Domino reaction pathway and sulfur incorporation
Benzo[b]thiophene Intermediate
Sulfur bridge as latent nucleophile
Conversion efficiency and product purity
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